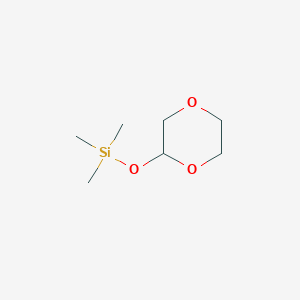

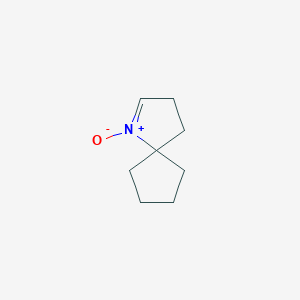

![molecular formula C8H7N3O3S B024526 (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid CAS No. 110167-66-3](/img/structure/B24526.png)

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

Overview

Description

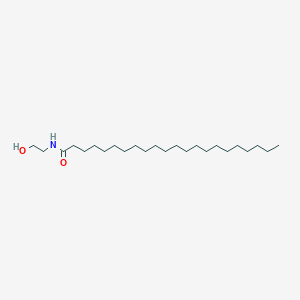

“(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid” is a chemical compound with the CAS Number: 110167-66-3. Its molecular weight is 225.23 and its molecular formula is C8H7N3O3S . The IUPAC name for this compound is [3- (2-furyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.23 . The average mass is 225.225 Da and the monoisotopic mass is 225.020813 Da .Scientific Research Applications

Antioxidant and Antiradical Activity

Compounds with an open thiogroup, such as 3-thio-1,2,4-triazoles, exhibit significant antioxidant and antiradical activities. These properties have a positive impact on the overall condition and biochemical processes in patients who have received high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group, underlines the potential of these compounds in mimicking or enhancing the body's natural antioxidant defenses (Kaplaushenko, 2019).

Medicinal Chemistry and Drug Design

The presence of five-membered heterocycles, including furan and thiophene, in drug design highlights the importance of substituents like furan-2-yl and furan-3-yl in the medicinal chemistry of nucleobases, nucleosides, and their analogs. These compounds, through bioisosteric replacement, have shown potential in optimizing antiviral, antitumor, and antimycobacterial activities, among others (Ostrowski, 2022).

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, the reactivity and functionalization of 3-thioxo-1,2,4-triazin-5-ones and their derivatives have been explored for their applications in medicinal, pharmacological, and biological fields. These compounds serve as vital probes or scaffolds in the development of new drugs or bioactive systems, demonstrating versatility in chemical transformations (Makki et al., 2019).

Agricultural and Analytical Applications

Amino-1,2,4-triazoles serve as essential raw materials in the production of agricultural products, pharmaceuticals, and analytical reagents. Their utility extends to the creation of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing the broad industrial relevance of 1,2,4-triazole derivatives (Nazarov et al., 2021).

Renewable Resources and Polymer Science

The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), underlines the role of furan-based compounds in providing sustainable alternatives to non-renewable hydrocarbons. These derivatives are pivotal in the production of polymers, functional materials, and fuels, indicating a significant shift towards bio-based chemical industry (Chernyshev et al., 2017).

Mechanism of Action

Target of Action

Furan derivatives have been noted for their wide range of biological and pharmacological characteristics . Similarly, compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . Therefore, it’s plausible that this compound may interact with multiple targets, contributing to its overall biological activity.

Mode of Action

Furan-containing compounds and 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with their targets in various ways

Biochemical Pathways

Furan and 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Furan and 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

properties

IUPAC Name |

2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBIFFCYWPJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546887 | |

| Record name | [3-(Furan-2-yl)-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110167-66-3 | |

| Record name | [3-(Furan-2-yl)-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

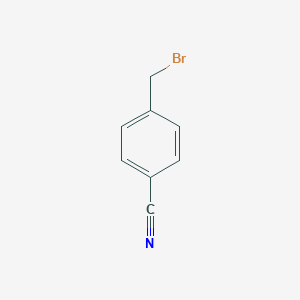

![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)